REACTION_CXSMILES
|
[F:1][C:2]1([F:26])[CH2:5][N:4]([C:6](=[O:25])[CH2:7][O:8][CH:9]2[CH2:14][CH2:13][N:12](C(OCC3C=CC=CC=3)=O)[CH2:11][CH2:10]2)[CH2:3]1>[Pd].C(O)C>[F:26][C:2]1([F:1])[CH2:5][N:4]([C:6](=[O:25])[CH2:7][O:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:3]1
|
Name
|
Benzyl 4-(2-(3,3-difluoroazetidin-1-yl)-2-oxoethoxy)piperidine-1-carboxylate
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
FC1(CN(C1)C(COC1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O)F
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
This was stirred for 3 hours under an atmosphere of H2 (1.417 g, 703.09 mmol)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a viscous clear oil
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by distillation at 0.5 mBar
|
Type
|
CUSTOM
|
Details
|
collecting fractions
|
Type
|
DISTILLATION
|
Details
|
that distilled at 90° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CN(C1)C(COC1CCNCC1)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 32.8% | |
YIELD: CALCULATEDPERCENTYIELD | 32.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |